molecular formula C10H12N2O B11794614 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one

4-(2-Methylpyridin-3-yl)pyrrolidin-2-one

Cat. No.: B11794614
M. Wt: 176.21 g/mol
InChI Key: RBDJUTADHPDOMQ-UHFFFAOYSA-N
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Description

4-(2-Methylpyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of specific oxidants and additives to achieve high selectivity and yield. The process may include the use of transition-metal catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one include:

  • Pyrrolidin-2-one
  • Pyrrolizine
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrrolidinone ring with a methylpyridine moiety. This structural feature enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-methylpyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-9(3-2-4-11-7)8-5-10(13)12-6-8/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

RBDJUTADHPDOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CC(=O)NC2

Origin of Product

United States

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